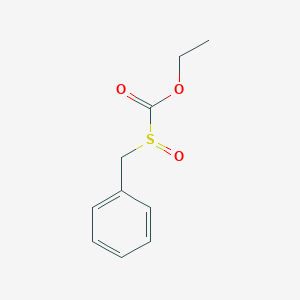![molecular formula C15H16ClN3OS B14616262 N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea CAS No. 58804-07-2](/img/structure/B14616262.png)
N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group, a sulfanylphenyl group, and a dimethylurea moiety. Its distinct molecular configuration contributes to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 6-Chloropyridin-2-ylmethyl chloride: This intermediate is synthesized by chlorination of 6-chloropyridine using thionyl chloride or phosphorus pentachloride under reflux conditions.
Formation of 4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenylamine: The intermediate 6-chloropyridin-2-ylmethyl chloride is reacted with 4-aminothiophenol in the presence of a base such as sodium hydroxide or potassium carbonate to form the sulfanylphenylamine derivative.
Synthesis of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea: The final compound is obtained by reacting the sulfanylphenylamine derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea has a wide range of scientific research applications:
作用機序
The mechanism of action of N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. One known target is the ryanodine receptor, a calcium channel involved in muscle contraction. The compound binds to and activates these receptors, leading to the release of calcium ions from intracellular stores, resulting in muscle paralysis and cell death . This mechanism is particularly relevant in its application as an insecticide, where it disrupts the normal physiological processes of target pests .
類似化合物との比較
Similar Compounds
Chlorantraniliprole: A related compound with a similar mechanism of action, used as an insecticide.
Flubendiamide: Another insecticide that targets ryanodine receptors but with a different chemical structure.
Cyantraniliprole: A compound with a broader spectrum of activity, also targeting ryanodine receptors.
Uniqueness
N’-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a chloropyridinyl group, sulfanylphenyl group, and dimethylurea moiety differentiates it from other similar compounds and contributes to its specific applications and effectiveness .
特性
CAS番号 |
58804-07-2 |
|---|---|
分子式 |
C15H16ClN3OS |
分子量 |
321.8 g/mol |
IUPAC名 |
3-[4-[(6-chloropyridin-2-yl)methylsulfanyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H16ClN3OS/c1-19(2)15(20)18-11-6-8-13(9-7-11)21-10-12-4-3-5-14(16)17-12/h3-9H,10H2,1-2H3,(H,18,20) |
InChIキー |
AYZIPOYVDUGSSS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)SCC2=NC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
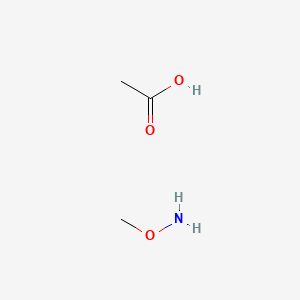
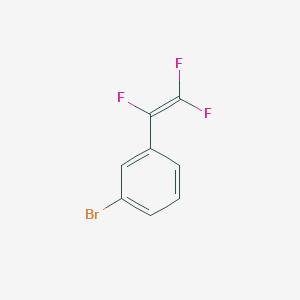
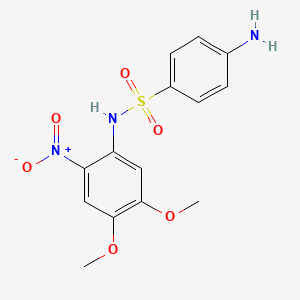
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
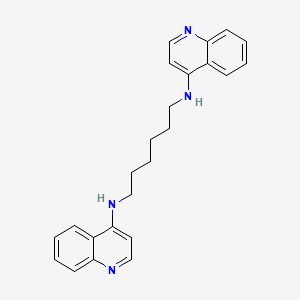
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
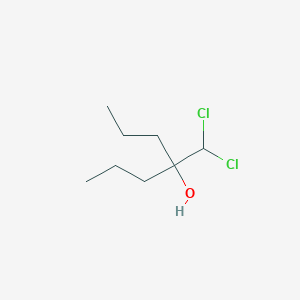
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
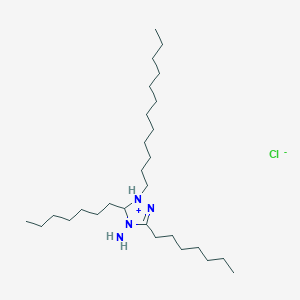
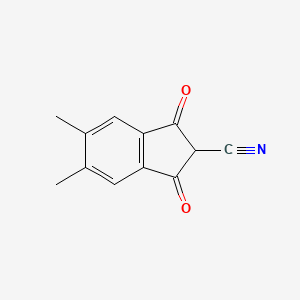
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![1,5-Naphthalenedisulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14616252.png)
